Marbofloxacin

Antimicrobial Resistance Pharmacodynamics Escherichia coli

Choose Marbofloxacin for its clinically superior mutant prevention over enrofloxacin in canine E. coli UTI (lower AUC24h/MPC threshold) and BRD (MIC50 ≤0.016 μg/mL), once-daily dosing enabled by a 12.4 h half-life in dogs, low protein binding (~10%), and high tissue penetration. Approved for dogs, cats, cattle, swine. Long-acting formulations reduce handling stress in feedlot cattle. Lower embryotoxic risk than enrofloxacin in avian species. Ideal for veterinary pharmaceutical development and approved therapy.

Molecular Formula C17H19FN4O4
Molecular Weight 362.4 g/mol
CAS No. 115550-35-1
Cat. No. B1676072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarbofloxacin
CAS115550-35-1
SynonymsMarbocyl
Marbocyl FD
marbofloxacin
Molecular FormulaC17H19FN4O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F
InChIInChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyBPFYOAJNDMUVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Marbofloxacin (CAS 115550-35-1): A Third-Generation Veterinary Fluoroquinolone with Differentiated PK/PD and Resistance Prevention Profile


Marbofloxacin is a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use, with broad-spectrum bactericidal activity against both Gram-negative and Gram-positive pathogens [1]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, impairing DNA replication [1]. Unlike earlier fluoroquinolones, marbofloxacin exhibits low plasma protein binding (~10%), a large volume of distribution (1.9 L/kg in dogs), and a prolonged elimination half-life (12.4 hours in dogs), which support once-daily dosing and high tissue penetration [2]. It is approved for use in dogs, cats, cattle, and swine for respiratory, urinary tract, and skin/soft tissue infections [1].

Why Marbofloxacin Cannot Be Interchanged with Other Veterinary Fluoroquinolones


Fluoroquinolones are frequently assumed to be interchangeable in veterinary practice, yet clinically significant differences in potency, pharmacokinetics, and resistance prevention potential exist among agents such as enrofloxacin, ciprofloxacin, difloxacin, danofloxacin, and orbifloxacin [1]. For example, marbofloxacin demonstrates superior mutant prevention at conventional dosing compared to enrofloxacin in canine E. coli infections [2], and it shows lower embryotoxic potential than enrofloxacin in avian models [3]. Furthermore, marbofloxacin achieves distinct PK/PD indices and tissue distribution patterns that directly impact therapeutic efficacy and resistance selection [1]. Substituting marbofloxacin without considering these quantifiable differences risks therapeutic failure, adverse effects, or accelerated antimicrobial resistance.

Marbofloxacin vs. Comparators: Quantifiable Differential Evidence for Scientific Selection


Mutant Prevention Concentration (MPC) Advantage Over Enrofloxacin in Canine E. coli

In vitro dynamic models of canine E. coli demonstrate that marbofloxacin requires a lower AUC24h/MPC ratio to prevent resistant mutant selection compared to enrofloxacin. Specifically, AUC24h/MPC ratios of 32 (marbofloxacin) and 39 (enrofloxacin) were identified as protective thresholds [1]. Integrating these MPC data with published canine pharmacokinetics revealed that the conventional dosing regimen of marbofloxacin (2 mg/kg) provides superior restriction of resistant E. coli mutant selection compared to enrofloxacin (5 mg/kg) [1]. For S. aureus ATCC 6538, marbofloxacin's MPC was 6-fold higher than pradofloxacin, while enrofloxacin's MPC was also 6-fold higher, and difloxacin's MPC was 31-fold higher [2].

Antimicrobial Resistance Pharmacodynamics Escherichia coli

Enhanced Gram-Negative Potency Against M. haemolytica and B. bronchiseptica vs. Enrofloxacin

In a comparative in vitro study of veterinary fluoroquinolones against bovine and porcine pathogens, marbofloxacin was significantly more active than enrofloxacin against M. haemolytica (P < 0.05) and B. bronchiseptica [1]. Specifically, for M. haemolytica, marbofloxacin MIC50 was ≤0.016 μg/mL, equivalent to enrofloxacin and pradofloxacin, while ciprofloxacin showed higher MIC50 (0.03 μg/mL) [2]. Against P. multocida, marbofloxacin MIC50 was also ≤0.016 μg/mL, matching enrofloxacin and pradofloxacin [2]. However, enrofloxacin and ciprofloxacin generally demonstrated higher antibacterial activity than marbofloxacin against S. aureus and coagulase-negative Staphylococci [1].

Bovine Respiratory Disease Mannheimia haemolytica MIC

Longer Elimination Half-Life and Higher Oral Bioavailability in Dogs vs. Enrofloxacin

In a crossover study in healthy dogs, marbofloxacin demonstrated significantly prolonged elimination half-life and greater systemic exposure following oral administration compared to enrofloxacin [1]. After a single 5 mg/kg oral dose, marbofloxacin achieved a Cmax of 2.13 μg/mL and AUC0-∞ of 24.9 μg·h/mL, whereas enrofloxacin achieved Cmax 1.52 μg/mL and AUC0-∞ 9.8 μg·h/mL [1]. Marbofloxacin half-life was 12.4 hours vs. 4.0 hours for enrofloxacin [1]. Additionally, marbofloxacin exhibited lower plasma protein binding (~10%) compared to enrofloxacin (~27%), contributing to higher free drug concentrations in interstitial fluid [1].

Pharmacokinetics Canine Oral bioavailability

Reduced Embryotoxicity Compared to Enrofloxacin in Avian Developmental Model

In a controlled study examining fluoroquinolone toxicity during egg incubation in chickens (Gallus gallus domesticus), both enrofloxacin and marbofloxacin reduced hatchability and induced joint deformities. However, enrofloxacin produced more severe metabolic derangements, including mild hyperglycemia and a two-fold increase in blood urea nitrogen to uric acid ratio compared to marbofloxacin [1]. Principal components analysis of blood biochemistry clearly separated control birds from both enrofloxacin- and marbofloxacin-treated groups, but the authors concluded that 'enrofloxacin has a higher potential for adverse effects than marbofloxacin' [1]. Hatchability reduction was significant for both drugs at low and high exposure groups, with 15-67% of chicks exhibiting joint deformities [1].

Reproductive Toxicology Avian Embryotoxicity

Marbofloxacin Application Scenarios Supported by Comparative Evidence


Canine Urinary Tract Infections (UTIs) with High Risk of Fluoroquinolone Resistance

In canine E. coli UTI, marbofloxacin's lower AUC24h/MPC protective threshold (32 vs. 39 for enrofloxacin) and superior mutant prevention at conventional dosing (2 mg/kg) make it a preferred fluoroquinolone when minimizing resistance selection is a clinical priority [5]. While pradofloxacin exhibits even lower MPC values (0.29 μg/mL) [6], marbofloxacin's once-daily dosing and established safety profile in dogs provide a balanced option for empirical therapy in regions with moderate fluoroquinolone resistance rates.

Bovine Respiratory Disease (BRD) Metaphylaxis and Treatment

For BRD associated with M. haemolytica or P. multocida, marbofloxacin demonstrates MIC50 ≤0.016 μg/mL—equipotent to enrofloxacin and pradofloxacin—while offering the advantage of lower mutant selection window risk compared to danofloxacin and difloxacin [5]. The availability of single-dose, long-acting formulations in cattle (8-10 mg/kg) leverages marbofloxacin's extended half-life (5-9 hours in calves) to reduce handling stress and improve compliance in feedlot settings [6].

Avian and Exotic Animal Medicine Where Reproductive Safety Is Critical

In avian species, particularly breeding birds or conservation programs involving egg incubation, marbofloxacin's lower embryotoxic potential compared to enrofloxacin provides a measurable safety advantage [5]. While both drugs can reduce hatchability at high doses, enrofloxacin induces more pronounced metabolic disturbances (hyperglycemia, elevated BUN/uric acid ratio) and should be avoided in reproductively active birds. Marbofloxacin's favorable tissue distribution and lipophilicity also support its use in treating intracellular infections (e.g., Mycoplasma spp.) in avian patients [6].

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